molecular formula C21H22F2N4O4 B15122820 3,5-diethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

3,5-diethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15122820
M. Wt: 432.4 g/mol
InChI Key: SVYJHJPJVAUVDC-UHFFFAOYSA-N
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Description

3,5-diethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a dihydropyridine core, which is a common structural motif in many biologically active molecules. The presence of the difluorophenyl and triazolyl groups adds to its chemical diversity and potential for various applications.

Preparation Methods

The synthesis of 3,5-diethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Triazole Group:

    Attachment of the Difluorophenyl Group: This step often involves a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the difluorophenyl group is coupled with a halogenated precursor.

Industrial production methods would scale up these reactions, optimizing conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

3,5-diethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or difluorophenyl groups.

    Substitution: The presence of reactive sites allows for nucleophilic or electrophilic substitution reactions, which can introduce new functional groups or modify existing ones.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-diethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. The triazole and difluorophenyl groups may enhance binding affinity and selectivity for certain receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers used in the treatment of hypertension. The unique combination of the triazole and difluorophenyl groups in 3,5-diethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate sets it apart, potentially offering improved pharmacokinetic properties and therapeutic efficacy.

Properties

Molecular Formula

C21H22F2N4O4

Molecular Weight

432.4 g/mol

IUPAC Name

diethyl 4-[1-(3,4-difluorophenyl)triazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H22F2N4O4/c1-5-30-20(28)17-11(3)24-12(4)18(21(29)31-6-2)19(17)16-10-27(26-25-16)13-7-8-14(22)15(23)9-13/h7-10,19,24H,5-6H2,1-4H3

InChI Key

SVYJHJPJVAUVDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=N2)C3=CC(=C(C=C3)F)F)C(=O)OCC)C)C

Origin of Product

United States

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